Flurogestone Acetate

Description

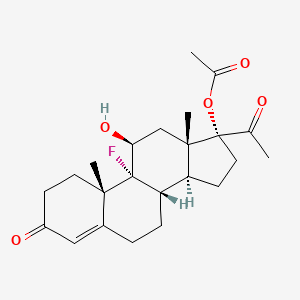

Structure

3D Structure

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQQZJHNUVDHKP-FQJIPJFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

337-03-1 (parent) | |

| Record name | Flurogestone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046210 | |

| Record name | Flurogestone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2529-45-5 | |

| Record name | Fluorogestone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2529-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurogestone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002529455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurogestone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flugestone 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROGESTONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X60881643X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Flurogestone Acetate in Ruminant Reproductive Management: A Mechanistic and Methodological Guide

Abstract: Flurogestone Acetate (FGA), a potent synthetic progestogen, is a cornerstone of estrus synchronization protocols in small ruminants. Its efficacy stems from a precise manipulation of the hypothalamic-pituitary-gonadal (HPG) axis, simulating the luteal phase of the estrous cycle to control follicular development and the timing of ovulation. This guide provides a detailed exploration of the molecular, neuroendocrine, and physiological mechanisms through which FGA exerts its effects. It further outlines the pharmacokinetic profile of FGA when administered via common intravaginal devices and presents a validated experimental protocol for its application in research and breeding programs. This document is intended for researchers, veterinarians, and drug development professionals seeking a comprehensive understanding of FGA's mode of action and its practical application in ruminant reproduction.

Chapter 1: The Molecular Basis of this compound Action

This compound, also known as flugestone acetate or cronolone, is a synthetic analogue of progesterone, engineered for enhanced potency and stability.[1][2] Its primary mechanism of action is centered on its function as a potent agonist for the progesterone receptor (PR). FGA's progestational activity is estimated to be approximately 20 to 25 times greater than that of endogenous progesterone, allowing for effective physiological responses at lower administered doses.[2][3]

Progesterone Receptor Binding and Genomic Signaling

The principal effects of FGA are mediated through the classical genomic signaling pathway, which involves intracellular progesterone receptors.[4][5] These receptors, located in the cytoplasm of target cells in an inactive state, undergo a conformational change upon binding FGA. This activation allows the FGA-receptor complex to translocate into the nucleus.

Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as Progesterone Response Elements (PREs) located in the promoter regions of target genes.[5] This binding event modulates the transcription of these genes, either activating or repressing them. In the context of reproductive control, the most critical target cells are the GnRH-producing neurons in the hypothalamus and the gonadotroph cells of the anterior pituitary.[6] By binding to PRs in these cells, FGA ultimately suppresses the transcription of genes essential for the synthesis and secretion of gonadotropins, which is the foundational step in its control of the estrous cycle.[3]

Non-Genomic Signaling Pathways

In addition to the well-established genomic pathway, research on progesterone suggests the existence of rapid, non-genomic actions mediated by membrane-associated progesterone receptors (mPRs).[4][7] These actions involve the activation of intracellular second messenger systems, such as mitogen-activated protein kinases (MAPK), which can influence cellular function on a much shorter timescale than genomic regulation.[5][7] While the direct action of FGA on mPRs in ruminants is an area requiring further specific investigation, its structural similarity to progesterone implies a potential for these rapid signaling effects, which could contribute to the modulation of neuronal excitability and other acute cellular responses.

Chapter 2: The Neuroendocrine Mechanism: Regulation of the HPG Axis

The efficacy of FGA in estrus synchronization is a direct result of its influence on the hypothalamic-pituitary-gonadal (HPG) axis. By providing a sustained, exogenous source of progestin activity, FGA imposes a state of artificial luteal phase, overriding the animal's natural cyclical hormonal fluctuations.

Suppression of Gonadotropin-Releasing Hormone (GnRH)

The primary neuroendocrine target of FGA is the population of GnRH neurons in the hypothalamus. Progesterone, and by extension FGA, exerts a powerful negative feedback effect, suppressing the pulsatile secretion of GnRH.[6][8] A reduction in the frequency of GnRH pulses is a critical outcome of FGA treatment.[6] This suppression is the root cause of FGA's ability to control the estrous cycle, as GnRH is the master regulator that stimulates the pituitary gland.

Inhibition of LH and FSH Secretion

The anterior pituitary gland responds directly to the pulsatile signals it receives from the hypothalamus. The reduced frequency of GnRH pulses caused by FGA leads to a significant decrease in the secretion of the two key gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][6]

-

LH Suppression: The decrease in LH is particularly crucial. LH is responsible for final follicular maturation and, most importantly, for triggering ovulation. By maintaining low LH levels, FGA effectively prevents any dominant follicles from ovulating.[3]

-

FSH Modulation: While also suppressed, FSH continues to support the emergence of follicular waves on the ovaries. However, in the low-LH environment created by FGA, these follicles are unable to achieve dominance and ovulate, eventually undergoing atresia.

Upon removal of the FGA-containing intravaginal device, the negative feedback is lifted. The GnRH pulse generator rapidly increases its frequency, leading to a surge in LH and FSH secretion.[6] This gonadotropin surge drives the rapid final maturation of a dominant follicle and triggers a predictable ovulation, achieving the desired synchronization.

Chapter 3: Effects on the Endometrium and Ovarian Structures

During FGA treatment, the uterus is exposed to sustained progestational influence, which alters the endometrial transcriptome. Progesterone action is critical for preparing the endometrium to support a potential pregnancy by regulating the expression of genes involved in histotroph composition, which provides nutrients for the early embryo.[9][10] The prolonged FGA exposure ensures that upon estrus and potential conception, the uterus is primed for receptivity.

Simultaneously, the administration of FGA ensures the regression of any existing corpus luteum (CL). By the end of the 12-14 day treatment period, all animals in the group will be devoid of a functional CL, ensuring that endogenous progesterone does not interfere with the synchronized cycle.

Chapter 4: Pharmacokinetics of Intravaginal Administration

FGA is typically administered to ruminants using polyurethane sponges impregnated with the steroid.[11][12] This method allows for the slow, continuous release and absorption of the drug across the vaginal mucosa.

Pharmacokinetic studies in sheep and goats have demonstrated that FGA is readily absorbed following the insertion of an intravaginal sponge.[1][3] Plasma concentrations of FGA rise rapidly, reaching a stable plateau within approximately 8 to 24 hours.[1][3] These elevated concentrations are maintained for the duration of the treatment period. Following the removal of the sponge, plasma FGA concentrations decline rapidly, falling below the limit of quantification within 24 hours.[1][3] This swift clearance is essential for the rapid resumption of HPG axis activity and the timely onset of estrus.

Table 1: Summary of Pharmacokinetic Parameters for this compound in Ewes

| Parameter | Value | Source |

|---|---|---|

| Administration Route | Intravaginal (20-40 mg sponge) | [1][3] |

| Time to Max Concentration (Tmax) | 8 - 24 hours | [3] |

| Peak Plasma Concentration (Cmax) | 1.2 - 3.7 ng/mL (µg/L) | [1][3] |

| Plasma State | Relatively constant plateau during treatment | [1][3] |

| Clearance Post-Removal | Below limit of quantification (<0.04 ng/mL) within 24 hours |[1][3] |

Chapter 5: Application in Ruminant Reproduction: A Standard Protocol

The primary application of FGA is in estrus synchronization protocols, designed to bring a large group of females into heat within a narrow, predictable timeframe. This facilitates the use of artificial insemination (AI) and concentrates the lambing/kidding season. The following protocol is a widely validated method for synchronizing estrus in ewes.

Causality in Protocol Design

The success of this protocol hinges on the precise timing of hormonal interventions, each with a specific physiological purpose:

-

FGA Sponge (12-14 days): This is the core of the protocol. The duration is chosen to be longer than a natural luteal phase, ensuring that all animals in the group, regardless of their stage in the cycle at the start, will have a regressed corpus luteum by the time of sponge removal. This establishes a uniform, progesterone-dominated baseline across the entire flock.

-

eCG/PMSG Injection (at sponge removal): Equine chorionic gonadotropin (eCG), also known as Pregnant Mare Serum Gonadotropin (PMSG), has both FSH- and LH-like activity.[13] Administering it at the moment FGA's negative feedback is removed provides a potent gonadotropic stimulus. This ensures a robust follicular response and a tight synchrony of ovulation, which is particularly important during the non-breeding season when natural follicular activity is low.[14]

-

Fixed-Time AI (55 hours post-removal): The timing of insemination is calculated based on the predictable interval from the gonadotropin surge (initiated by FGA removal and eCG injection) to ovulation. Inseminating at approximately 55 hours post-sponge removal places viable sperm in the reproductive tract at the optimal time for fertilization.[3]

Step-by-Step Experimental Workflow

Conclusion

This compound operates as a powerful synthetic progestin that precisely manipulates the ruminant reproductive cycle. Its mechanism of action is rooted in its high-affinity binding to progesterone receptors within the hypothalamus and pituitary, leading to a potent negative feedback effect that suppresses gonadotropin secretion and temporarily halts ovarian cyclicity. The removal of the FGA source initiates a predictable and synchronized rebound of the HPG axis, resulting in fertile estrus. A thorough understanding of this mechanism, from the molecular signaling cascade to the systemic neuroendocrine response, is paramount for its effective application in both commercial breeding programs and advanced reproductive research.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. Fluorogestone acetate for oestrus control in sheep and goats (also known as Flugestone Acetate, this compound, Fluorogesterone Acetate) [pharmplex.com.au]

- 3. mohpublic.z6.web.core.windows.net [mohpublic.z6.web.core.windows.net]

- 4. Board-invited review: Estrogen and progesterone signaling: genomic and nongenomic actions in domestic ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 6. Neuroendocrine effects of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progesterone signaling in the regulation of luteal steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomic Analysis of Hypothalamus and Pituitary Gland in Pre and Postpubertal Brahman Heifers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progesterone-regulated changes in endometrial gene expression contribute to advanced conceptus development in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Changes in the endometrial transcriptome during the bovine estrous cycle: effect of low circulating progesterone and consequences for conceptus elongation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of the efficiency of estrus synchronization protocols combined with natural service and ultrasonography on ewe reproductive performance during non-breeding season - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ab :: Animal Bioscience [animbiosci.org]

- 13. Evaluating estrus synchronization and early pregnancy detection in Ossimi sheep: The influence of fluorogestone acetate treatment duration and dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jcea.agr.hr [jcea.agr.hr]

Chemical structure and properties of Flurogestone Acetate

An In-Depth Technical Guide to Flurogestone Acetate: Structure, Properties, and Analysis

Introduction

This compound (FGA), also known as Flugestone Acetate, is a potent synthetic progestin, a class of steroid hormones that modulate the female reproductive system.[1][2] First synthesized in 1959 by G. D. Searle and Company under the code SC-9880, FGA was developed as a high-potency analog of progesterone with a comparatively short duration of activity.[3][4] Its primary application is in veterinary medicine, specifically for the synchronization of estrus in sheep and goats to optimize breeding programs.[5][6] This is typically achieved through the use of an intravaginal sponge impregnated with the compound.[4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, synthesis, and analytical characterization of this compound, designed for researchers and professionals in drug development and veterinary science.

Chemical Structure and Physicochemical Properties

This compound is a synthetic pregnane steroid derived from 17α-hydroxyprogesterone.[7] Its structure is characterized by a fluorine atom at the 9α position and an acetate group at the C17α position of the steroid nucleus. These modifications significantly enhance its progestational activity compared to the endogenous hormone, progesterone.[4]

IUPAC Name: [(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate.[2]

Synonyms: Flugestone Acetate, Fluorogestone Acetate, Cronolone, FGA, SC-9880.[5]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₃₁FO₅ | [8] |

| Molecular Weight | 406.49 g/mol | [3][8] |

| CAS Number | 2529-45-5 | [8] |

| Melting Point | 266-269 °C | [8][9] |

| Boiling Point | 526.7 ± 50.0 °C (Predicted) | [9] |

| Density | 1.24 ± 0.1 g/cm³ (Predicted) | [9] |

| Solubility | Sparingly soluble in Chloroform and Methanol; Slightly soluble in Ethyl Acetate; Soluble in DMSO. | [3][8][9] |

| Optical Rotation | [α]D +77.6° (in chloroform) | [9][10] |

| Appearance | Crystalline solid | [10] |

Pharmacology and Mechanism of Action

Progestational Activity

The signaling cascade initiated by FGA binding to the progesterone receptor follows the classical mechanism for steroid hormones.

Caption: Progesterone Receptor (PR) signaling pathway activated by this compound.

The process involves:

-

Binding: FGA, being lipophilic, diffuses across the cell membrane and binds to the progesterone receptor located in the cytoplasm, which is part of an inactive complex with heat shock proteins (HSPs).[8]

-

Conformational Change: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs.[3]

-

Dimerization: The activated receptors form homodimers.[8]

-

Nuclear Translocation: The PR dimer translocates into the nucleus.[8]

-

DNA Binding and Transcription: Inside the nucleus, the dimer binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription.[2][9] This modulation of gene expression leads to the physiological responses associated with progestins, such as the suppression of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), thereby inhibiting ovulation.

Other Hormonal Activities and Metabolism

Pharmacodynamic studies have indicated that this compound possesses some glucocorticoid effects, though it is devoid of significant estrogenic or androgenic activity.[1]

Metabolism of FGA follows the typical pathway for progestogens. An in vitro study using ovine hepatocytes demonstrated that it is metabolized primarily into various hydroxylated products, which are presumed to have less pharmacological activity than the parent compound.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemical process starting from a suitable steroidal precursor. A patented method outlines a three-step synthesis using 9α-fluorohydrocortisone as the starting material.[5] This approach is advantageous due to its relatively short route and use of readily available materials.

Caption: Workflow for the synthesis of this compound from 9α-Fluorohydrocortisone.

Experimental Protocol: Synthesis from 9α-Fluorohydrocortisone

This protocol is adapted from the methodology described in patent CN107365341A.[5] The causality behind these steps is to selectively modify the functional groups at positions C21 and C17 while preserving the core steroid structure.

-

Step 1: Synthesis of 9α-Fluorohydrocortisone-21-O-carboxylate

-

Rationale: To protect the C21 hydroxyl group and facilitate the subsequent reduction at C20.

-

Procedure:

-

Dissolve 9α-fluorohydrocortisone in a suitable organic solvent (e.g., dichloromethane, toluene).

-

In the presence of an acid-binding agent (e.g., triethylamine, sodium carbonate), add an acyl chloride.

-

Maintain the reaction temperature between 0-50 °C until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Isolate the resulting 9α-fluorohydrocortisone-21-O-carboxylate intermediate.

-

-

-

Step 2: Synthesis of Flugestone (De-esterification and Reduction)

-

Rationale: To remove the C21 ester and reduce the C20 ketone, preparing the molecule for the final acetylation at C17.

-

Procedure:

-

Dissolve the intermediate from Step 1 in an organic solvent.

-

Add sodium iodide and a sulfur-bearing reducing agent.

-

Allow the reaction to proceed to form Flugestone (the unesterified C17 acetate precursor).

-

Purify the Flugestone intermediate from the reaction mixture.

-

-

-

Step 3: Synthesis of this compound (17-Acetylation)

-

Rationale: The final step to introduce the acetate ester at the C17 hydroxyl group, which is critical for the compound's high progestational activity.

-

Procedure:

-

Dissolve the Flugestone intermediate in an organic solvent (e.g., toluene, chloroform).

-

Add an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of an acid binder.

-

Maintain the reaction temperature between 10-80 °C.

-

Monitor the reaction until completion.

-

Upon completion, purify the final product, this compound, through crystallization or chromatographic methods.

-

-

Analytical Characterization

The quantitative analysis of this compound in biological matrices is essential for pharmacokinetic and residue studies. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[11]

Experimental Protocol: HPLC-MS/MS Analysis in Ovine Plasma

This protocol is based on the validated method for determining FGA in ovine plasma.[11] The choice of a liquid-liquid extraction is to efficiently remove plasma proteins and phospholipids that interfere with analysis, while the use of an internal standard corrects for variations in extraction efficiency and instrument response.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of ovine plasma into a clean tube.

-

Add the internal standard solution (e.g., Megestrol Acetate) to each sample.

-

Perform a liquid-liquid extraction by adding a suitable organic solvent (e.g., a mixture of hexane and diethyl ether).

-

Vortex vigorously to ensure thorough mixing and partitioning of the analyte into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase for injection.

-

-

Chromatographic Conditions

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the column dimensions (e.g., 0.2-1.0 mL/min).

-

Injection Volume: Typically 10-50 µL.

-

-

Mass Spectrometry Conditions

-

Ion Source: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions:

-

Data Analysis: Quantify FGA concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The validated concentration range for this method was 0.2–5.0 ng/mL.[11]

-

Conclusion

This compound is a synthetically optimized progestin with a well-defined chemical structure and potent biological activity. Its primary role in veterinary medicine is a testament to the successful application of targeted steroid chemistry to solve practical challenges in animal husbandry. The established methods for its synthesis and analysis provide the necessary tools for its production, quality control, and further research into its pharmacological profile. This guide serves as a foundational resource for scientists and researchers engaged in the study and application of steroidal drugs.

References

-

ChemBK. (n.d.). Fluorogestone acetate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 2529-45-5, Flugestone 17-acetate. Retrieved from [Link]

-

European Medicines Agency (EMA). (n.d.). Flugestone acetate (4). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Flugestone acetate. Retrieved from [Link]

-

Drugfuture.com. (n.d.). This compound. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Flugestone acetate. Retrieved from [Link]

- Google Patents. (2017). CN107365341A - The preparation method of this compound.

-

Monnoyer, S., Capancioni, S., Richard, M., Pacaud, M., & Guyonnet, J. (2005). Development of a high-performance liquid chromatography-tandem mass spectrometry method for the determination of this compound in ovine plasma. Journal of Chromatography B, 819(2), 245-251. Retrieved from [Link]

-

Daniel, G. W., & Lange, C. A. (2011). Progesterone Receptor Signaling Mechanisms. Molecular and Cellular Endocrinology, 334(1-2), 1-2. Retrieved from [Link]

-

Boonyaratanakornkit, V., Bi, Y., Rudd, M., & Edwards, D. P. (2008). The role and mechanism of progesterone receptor activation of extra-nuclear signaling pathways in regulating gene transcription and cell cycle progression. Steroids, 73(9-10), 922-928. Retrieved from [Link]

-

Gene Ontology Consortium. (n.d.). progesterone receptor signaling pathway. AmiGO. Retrieved from [Link]

-

Pharmplex. (n.d.). The development and use of Fluorogestone acetate for oestrus (estrus) control in sheep. Retrieved from [Link]

Sources

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]

- 3. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]

- 4. Progesterone receptor of adult rabbit lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN107365341A - The preparation method of this compound - Google Patents [patents.google.com]

- 6. Fludrocortisone acetate synthesis - chemicalbook [chemicalbook.com]

- 7. Flugestone acetate - Wikipedia [en.wikipedia.org]

- 8. Progesterone receptor signaling in the initiation of pregnancy and preservation of a healthy uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specific interactions of progestins and anti-progestins with progesterone antibodies, plasma binding proteins and the human recombinant receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of a high-performance liquid chromatography-tandem mass spectrometry method for the determination of this compound in ovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathway of 9-fluoro-11β,17-dihydroxyprogesterone 17-acetate

An In-depth Technical Guide to the Synthesis of 9-Fluoro-11β,17-dihydroxyprogesterone 17-acetate (Fludrocortisone Acetate)

Introduction

9α-Fluoro-11β,17α,21-trihydroxypregn-4-ene-3,20-dione 21-acetate, commonly known as fludrocortisone acetate, is a potent synthetic corticosteroid.[1][2] It is structurally an analogue of hydrocortisone (cortisol), distinguished by the introduction of a fluorine atom at the 9α position. This single atomic substitution dramatically enhances its mineralocorticoid activity by over 100 times that of hydrocortisone, while also increasing its glucocorticoid potency.[1]

As a therapeutic agent, fludrocortisone acetate is critical in the management of adrenocortical insufficiency, such as in Addison's disease and certain forms of congenital adrenal hyperplasia, primarily for its salt-retaining properties.[2][3] Its mechanism of action involves agonism at both mineralocorticoid and glucocorticoid receptors, influencing electrolyte balance and inflammatory responses.[1][3][4]

This guide provides a detailed examination of the synthetic pathway leading to fludrocortisone acetate. The narrative is structured to provide not only the sequential steps of the synthesis but also the underlying chemical principles and strategic considerations that justify the chosen methodologies. We will explore the critical transformations that define its synthesis, focusing on the stereocontrolled introduction of the key functional groups.

Note on Nomenclature: The topic refers to "9-fluoro-11β,17-dihydroxyprogesterone 17-acetate". The core structure is more accurately derived from hydrocortisone rather than progesterone, as it includes a 21-hydroxyl group. The final, pharmaceutically relevant compound, fludrocortisone acetate, is the 21-acetate ester, not the 17-acetate.[2][5] This guide will detail the synthesis of the correct and clinically utilized compound: fludrocortisone 21-acetate.

Retrosynthetic Strategy and Key Transformations

The synthesis of fludrocortisone acetate from a common steroid precursor like hydrocortisone acetate hinges on a pivotal transformation: the replacement of a hydrogen atom at the C-9 position with a fluorine atom, with simultaneous preservation of the 11β-hydroxyl group. A direct electrophilic fluorination at this position is not feasible. The established and most efficient strategy involves creating a reactive center at the C-9 and C-11 positions.

The core transformations are:

-

Dehydration: Formation of a Δ⁹(¹¹) double bond from the 11β-hydroxyl group of the starting material.

-

Epoxidation: Conversion of the Δ⁹(¹¹)-ene to a 9β,11β-epoxide intermediate. This step is crucial as the epoxide's stereochemistry directs the subsequent nucleophilic attack.

-

Fluorinative Ring Opening: The stereospecific opening of the epoxide ring with a fluoride source to concurrently install the 9α-fluoro and 11β-hydroxyl groups.

This sequence ensures the precise stereochemistry required for biological activity, which is a hallmark of steroid synthesis.

The Synthesis Pathway from Hydrocortisone Acetate

A logical and industrially relevant starting material for this synthesis is Hydrocortisone 21-acetate (Cortisol acetate). This precursor already contains the necessary carbon skeleton, the 17α-hydroxyl group, the 21-acetate functionality, and the α,β-unsaturated ketone in the A-ring.

Caption: Overall synthetic route from Hydrocortisone Acetate to Fludrocortisone Acetate.

Step 1: Dehydration to the Δ⁹(¹¹)-Anhydro Intermediate

The initial step involves the elimination of the 11β-hydroxyl group to form a double bond between carbons 9 and 11. This is a critical maneuver to activate the C-9 position for subsequent reactions.

-

Causality and Method: A direct acid-catalyzed dehydration risks unwanted side reactions and rearrangements common in complex steroid skeletons. A more controlled approach involves converting the hydroxyl into a good leaving group, such as a mesylate or tosylate.

-

Mesylation: The 11β-hydroxyl group of hydrocortisone acetate is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This forms an 11β-mesylate ester.

-

Elimination: The resulting mesylate is then treated with a strong, non-nucleophilic base (e.g., DBU or sodium methoxide) to induce an E2 elimination, yielding the Δ⁹(¹¹)-anhydro intermediate. This two-step process provides a high yield and clean conversion.

-

Step 2: Formation of the 9β,11β-Epoxide

The Δ⁹(¹¹)-double bond is now converted into an epoxide. The stereochemistry of this epoxide is paramount, as it dictates the final orientation of the incoming fluorine atom and the reformed hydroxyl group.

-

Causality and Method: The reaction proceeds via a halohydrin intermediate.

-

Bromohydrin Formation: The Δ⁹(¹¹)-anhydro intermediate is treated with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in an aqueous solvent system (e.g., aqueous acetone or DMSO). The bulky steroid structure sterically hinders attack from the β-face at C-11, leading the electrophilic bromine to add to the α-face of C-9. A water molecule then attacks the resulting carbocationic intermediate at C-11 from the β-face. This results in the formation of a 9α-bromo-11β-hydroxy steroid.

-

Epoxide Closure: Treatment of the bromohydrin with a mild base (e.g., potassium acetate or sodium carbonate) promotes an intramolecular Williamson ether synthesis. The 11β-hydroxyl group is deprotonated and attacks the C-9 carbon, displacing the bromide and forming the desired 9β,11β-epoxide ring.

-

Step 3: Fluorinative Ring Opening to Fludrocortisone Acetate

This is the definitive step of the synthesis where the fluorine atom is introduced. The reaction must be highly stereoselective to yield the biologically active 9α-fluoro isomer.

-

Causality and Method: The epoxide ring is opened by a strong nucleophile, fluoride, under acidic conditions. The choice of fluorinating agent is critical for safety and efficacy. While anhydrous hydrogen fluoride is effective, it is highly corrosive and hazardous. Amine/HF reagents, such as HF-Pyridine (Olah's reagent), are commonly used as they are safer to handle and provide the necessary acidity and fluoride nucleophilicity.[6]

-

The reaction is typically performed in an inert solvent like dichloromethane or THF at low temperatures (0°C to -20°C) to control exothermicity and minimize side reactions.[7]

-

Mechanism: The epoxide oxygen is first protonated by the acidic medium. This activates the ring towards nucleophilic attack. The fluoride ion (F⁻) then attacks the C-9 position in a highly stereospecific Sₙ2-type reaction.[6] The attack occurs from the α-face, opposite to the C-O bond of the epoxide, leading to an inversion of configuration at C-9 and the formation of the 9α-fluoro group. The C-11 oxygen bond breaks, resulting in the desired 11β-hydroxyl group. This simultaneous and stereocontrolled formation of two critical chiral centers is a key feature of this synthetic strategy.[8]

-

Caption: Mechanism of the Sₙ2-type fluorinative opening of the 9β,11β-epoxide.

Data Summary

The following table summarizes the key stages in a typical synthesis of fludrocortisone acetate. Yields can vary based on specific conditions and scale.

| Step | Starting Material | Key Reagents | Product/Intermediate | Typical Yield (%) |

| 1 | Hydrocortisone 21-acetate | 1. MsCl, Pyridine2. DBU | Δ⁹(¹¹)-Anhydro Intermediate | 85-95% |

| 2 | Δ⁹(¹¹)-Anhydro Intermediate | 1. NBS, aq. Acetone2. K₂CO₃ | 9β,11β-Epoxide Intermediate | 80-90% |

| 3 | 9β,11β-Epoxide Intermediate | HF-Pyridine, CH₂Cl₂ | Fludrocortisone Acetate | 55-75%[7] |

Experimental Protocol: Fluorinative Ring Opening

This section provides a representative protocol for the key fluorination step.

Objective: To synthesize 9α-Fluoro-11β,17α,21-trihydroxypregn-4-ene-3,20-dione 21-acetate from its 9β,11β-epoxide precursor.

Materials:

-

9β,11β-Epoxy-17α,21-dihydroxypregn-4-ene-3,20-dione 21-acetate (1.0 eq)

-

70% Hydrogen Fluoride-Pyridine complex (Olah's Reagent) (excess, e.g., 10-20 eq of HF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A clean, dry, polytetrafluoroethylene (PTFE) or polyethylene reaction vessel equipped with a magnetic stirrer and a nitrogen inlet is charged with the 9β,11β-epoxide intermediate. Anhydrous dichloromethane is added to dissolve the steroid.

-

Cooling: The reaction mixture is cooled to an internal temperature of -10°C to 0°C using an ice-salt or acetone/dry ice bath.

-

Reagent Addition: The 70% HF-pyridine complex is added dropwise to the stirred solution via a syringe, ensuring the internal temperature does not rise significantly. Extreme caution is required when handling HF reagents.

-

Reaction Monitoring: The reaction is stirred at 0°C for a specified time, typically 2-4 hours.[7] Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by slowly pouring the cold mixture into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate. This neutralizes the excess HF. Caution: Gas evolution (CO₂) will occur.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer (DCM) is separated. The aqueous layer is extracted twice more with fresh portions of DCM.

-

Washing and Drying: The combined organic extracts are washed sequentially with water and then with brine to remove any remaining aqueous contaminants. The organic layer is then dried over anhydrous sodium sulfate.

-

Isolation and Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product. The crude fludrocortisone acetate is then purified, typically by recrystallization from a suitable solvent system (e.g., acetone/hexane or methanol/water), to afford the final product as a white crystalline solid.

Validation: The identity and purity of the final product are confirmed using standard analytical techniques, including ¹H NMR, ¹⁹F NMR, Mass Spectrometry, and HPLC. The melting point should also be consistent with literature values.

Conclusion

The synthesis of fludrocortisone acetate is a classic example of sophisticated steroid chemistry, where regio- and stereoselectivity are paramount. The pathway from hydrocortisone acetate leverages a robust strategy centered around the formation and stereospecific opening of a 9β,11β-epoxide intermediate. This key transformation allows for the precise installation of the 9α-fluoro group, which is fundamental to the compound's potent biological activity. While the use of microbial hydroxylation in earlier stages of steroid synthesis (e.g., producing hydrocortisone itself) showcases the power of biocatalysis[9][10][11], the fluorination step remains a masterful application of classic organic reaction mechanisms. The methodologies described herein are well-established and provide a reliable route for researchers and drug development professionals engaged in the field of steroidal pharmaceuticals.

References

- Parshikov, I. A., & Wood, T. K. (2003). Microbial hydroxylation of progesterone with Acremonium strictum. FEMS Microbiology Letters, 225(1), 147-151.

- Angelova, B., Pinheiro, H. M., & Cabral, J. M. (2003). Microbial conversion of steroid compounds: Recent developments. Enzyme and Microbial Technology, 32(6), 688-705.

- U.S. Patent No. 7,718,793 B2. (2010).

- Nickavar, B., & Mehmannavaz, M. (2025). Biocatalytic Hydroxylation of Progesterone by Penicillium aculeatum.

- Sycz, J., & Janeczko, T. (2022). Hydroxylation of Progesterone and Its Derivatives by the Entomopathogenic Strain Isaria farinosa KCh KW1.1. International Journal of Molecular Sciences, 23(13), 7015.

- Choudhary, M. I., Nasir, M., & Khan, S. N. (2005). Microbial Hydroxylation of Hydroxyprogesterones and α-Glucosidase Inhibition Activity of Their Metabolites.

- Jiangsu Fuxinyu Pharmaceutical Technology Co., Ltd. (2018).

- Haufe, G. (2008). Nucleophilic and Electrophilic Fluorination of Organic Compounds with Amine/HF Reagents. Journal of Fluorine Chemistry, 129(8), 651-665.

- Hong, R. (2024, January 30). Synthesis of Dexamethasone and Related Fluorinated Corticosteroid Prodrugs [Video]. YouTube.

- National Center for Biotechnology Information. (n.d.). Fludrocortisone Acetate. PubChem Compound Summary for CID 225609.

- Stavber, S., & Zupan, M. (1996). Regiospecific synthesis of 4-fluoro-Δ4,3-keto steroids using caesium fluoroxysulfate. Journal of the Chemical Society, Perkin Transactions 1, (13), 1579-1580.

- Wölfling, J., et al. (2014). Fluorination of steroid estrogens with Selectfluor®: Elucidation of regio- and stereoselectivity. Steroids, 85, 48-54.

- Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8083-8101.

- Wikipedia. (2024). Fludrocortisone.

- MedchemExpress. (n.d.).

- Fried, J., & Sabo, E. F. (1954). SYNTHESIS OF 17α-HYDROXYCORTICOSTERONE AND ITS 9α-HALO DERIVATIVES FROM 11-EPI-17α-HYDROXYCORTICOSTERONE. Journal of the American Chemical Society, 76(5), 1455–1456.

- Sodeoka, M., et al. (2015). A highly regio- and stereoselective synthesis of α-fluorinated imides via fluorination of chiral enamides. The Journal of Organic Chemistry, 80(5), 2533-2544.

- Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8083-8101.

- CN114569569B. (2022).

- Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds.

- Wang, F., et al. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.

- Druzgala, P., et al. (1994). Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate. Journal of Pharmaceutical Sciences, 83(4), 483-486.

- Echemi. (2022).

- Sigma-Aldrich. (n.d.).

- TargetMol. (n.d.).

- Cayman Chemical. (n.d.).

- National Cancer Institute. (n.d.).

- Fried, J., & Sabo, E. F. (1953). 9α-FLUORO DERIVATIVES OF CORTISONE AND HYDROCORTISONE. Journal of the American Chemical Society, 75(9), 2273–2274.

- U.S. Patent Application No. 2006/0247434 A1. (2006).

- National Center for Biotechnology Information. (n.d.). 9-Fluoro-11,17,21-trihydroxy-16-methylpregna-1,4-diene-3,20-dione. PubChem Compound Summary for CID 21140858.

Sources

- 1. Fludrocortisone Acetate | C23H31FO6 | CID 225609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fludrocortisone - Wikipedia [en.wikipedia.org]

- 3. Facebook [cancer.gov]

- 4. fludrocortisone acetate — TargetMol Chemicals [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Fludrocortisone acetate synthesis - chemicalbook [chemicalbook.com]

- 8. US20060247434A1 - Method for the preparation of 6-alpha fluoro corticosteroids - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. benthamdirect.com [benthamdirect.com]

An In-Depth Technical Guide to the Progesterone Receptor Binding Affinity of Flurogestone Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurogestone Acetate (FGA), a synthetic progestin, has long been utilized in veterinary medicine for the regulation of reproductive cycles, a function mediated through its interaction with the progesterone receptor (PR).[1][2] Its pronounced progestational activity, reported to be approximately 20 to 25 times more potent than endogenous progesterone, suggests a high binding affinity for the PR.[3] This technical guide provides a comprehensive exploration of the binding characteristics of this compound to the progesterone receptor. It delves into the molecular structure of FGA, the intricacies of the progesterone receptor and its signaling pathways, and presents detailed, field-proven methodologies for the precise determination of its binding affinity. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential and mechanism of action of FGA and other synthetic progestins.

Introduction: this compound and the Progesterone Receptor

This compound, also known by trade names such as Cronolone and Chronogest, is a synthetic pregnane steroid derived from 17α-hydroxyprogesterone.[1][4] Its chemical structure, 17α-acetoxy-9α-fluoro-11β-hydroxypregn-4-ene-3,20-dione, is pivotal to its potent progestational effects.[4] The introduction of a fluorine atom at the 9α position and an acetate group at C17α significantly enhances its biological activity compared to the parent compound.[5]

The primary molecular target of this compound is the progesterone receptor (PR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.[6][7] The PR exists in two main isoforms, PR-A and PR-B, which are transcribed from the same gene but exhibit different transcriptional activities.[7] Upon binding to a progestin like FGA, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[7] There, it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[8] This genomic signaling pathway is the classical mechanism of action for progestins.[8] Additionally, progestins can elicit rapid, non-genomic effects through membrane-associated PRs, activating intracellular signaling cascades.

The affinity with which a ligand binds to its receptor is a critical determinant of its potency and efficacy. A high binding affinity, as is suggested for FGA, indicates that a lower concentration of the compound is required to elicit a biological response. This guide will provide the methodologies to quantitatively assess this key pharmacological parameter.

Molecular Interactions and Structural Determinants of Binding

The high affinity of this compound for the progesterone receptor can be attributed to its specific structural features which optimize its interaction with the ligand-binding pocket (LBP) of the receptor. The steroid scaffold of FGA fits snugly within the hydrophobic LBP. Key modifications, such as the 17α-acetoxy and 9α-fluoro groups, are known to enhance binding affinity and progestational activity in synthetic steroids.[5] The C17α-acetylation, for instance, has been shown to increase both ligand binding affinity and transcriptional activity of the progesterone receptor.

Quantifying Binding Affinity: Methodologies and Protocols

The gold standard for determining the binding affinity of a ligand to its receptor is the competitive radioligand binding assay. This section provides a detailed protocol for such an assay to determine the relative binding affinity (RBA) of this compound for the progesterone receptor.

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]promegestone (R5020) or [³H]ORG-2058) for binding to the progesterone receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (Inhibitory Concentration 50%). The Relative Binding Affinity (RBA) is then calculated relative to the affinity of a reference compound, typically progesterone itself.[6]

Experimental Workflow: A Step-by-Step Protocol

This protocol is adapted from established methodologies for determining progestin receptor binding affinity.

3.2.1. Preparation of Progesterone Receptor Source (Uterine Cytosol)

-

Tissue Collection: Obtain uteri from immature female rabbits primed with estrogen (e.g., estradiol benzoate) to upregulate progesterone receptor expression. All procedures should be performed in accordance with institutional animal care and use guidelines.

-

Homogenization: On ice, homogenize the uterine tissue in a cold homogenization buffer (e.g., TEDG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4) using a Polytron homogenizer.

-

Cytosol Preparation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris. The resulting supernatant is then ultracentrifuged (e.g., 105,000 x g) to pellet the microsomal fraction. The final supernatant is the cytosol, which contains the soluble progesterone receptors.

-

Protein Quantification: Determine the total protein concentration of the cytosol using a standard method such as the Bradford or BCA assay.

3.2.2. Competitive Binding Assay

-

Assay Setup: In a 96-well plate, set up the assay in triplicate for each concentration of the test compound. Include wells for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled progesterone or another potent progestin).

-

Incubation: To each well, add the uterine cytosol preparation, a fixed concentration of the radiolabeled ligand (e.g., 1-2 nM [³H]promegestone), and varying concentrations of unlabeled this compound or the reference compound (progesterone). The final assay volume is typically 200-250 µL.

-

Equilibration: Incubate the plate at 4°C for 16-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is dextran-coated charcoal adsorption, where the charcoal adsorbs the free radioligand, followed by centrifugation to pellet the charcoal. Alternatively, filtration methods using glass fiber filters can be employed to trap the receptor-ligand complexes.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

3.2.3. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the competitor.

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value for this compound and progesterone.

-

Calculate Relative Binding Affinity (RBA): RBA (%) = (IC50 of Progesterone / IC50 of this compound) x 100

Alternative Receptor Source: T47D Human Breast Cancer Cells

For studying the binding affinity to human progesterone receptors, the T47D human breast cancer cell line is an excellent model system as it expresses high levels of both PR-A and PR-B. Cytosol from these cells can be prepared using a similar protocol as described for uterine tissue.

Diagram of the Competitive Radioligand Binding Assay Workflow

Caption: Workflow for determining progesterone receptor binding affinity.

Data Interpretation and Comparative Analysis

| Compound | Relative Binding Affinity (RBA) for Human PR (%) |

| Progesterone | 100 |

| Norethisterone | ~150 |

| 17α-Hydroxyprogesterone Caproate | 26-30[6] |

| Medroxyprogesterone Acetate | High[5] |

Note: The RBA values can vary depending on the experimental conditions and the source of the progesterone receptor.

Based on its reported potency, it is hypothesized that the RBA of this compound for the progesterone receptor would be significantly higher than that of progesterone. The methodologies outlined in this guide provide a robust framework for experimentally determining this value.

Progesterone Receptor Signaling Pathway

The binding of this compound to the progesterone receptor initiates a cascade of molecular events that ultimately alter gene expression and cellular function.

Diagram of the Progesterone Receptor Signaling Pathway

Caption: Canonical progesterone receptor signaling pathway.

Upon binding of FGA, the progesterone receptor dimerizes and translocates to the nucleus where it binds to PREs on the DNA.[8] This interaction recruits co-activator or co-repressor proteins, leading to the modulation of target gene transcription.[8] The specific genes regulated by the PR are cell-type and context-dependent, and they mediate the diverse physiological effects of progestins, including the regulation of the estrous cycle.[6]

Conclusion

This compound is a potent synthetic progestin whose biological activity is intrinsically linked to its high binding affinity for the progesterone receptor. This in-depth technical guide has provided a comprehensive overview of the molecular basis for this interaction, detailed methodologies for its quantitative assessment, and an outline of the downstream signaling events. By employing the protocols described herein, researchers can precisely determine the binding affinity of this compound and other novel progestins, thereby facilitating a deeper understanding of their pharmacological properties and aiding in the development of new therapeutic agents.

References

- 1. Flugestone acetate - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate (17-OHPC), and related progestins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of progesterone and glucocorticoid receptor binding and stimulation of gene expression by progesterone, 17-alpha hydroxyprogesterone caproate, and related progestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Norethisterone - Wikipedia [en.wikipedia.org]

- 7. Imaging progesterone receptor in breast tumors: synthesis and receptor binding affinity of fluoroalkyl-substituted analogues of tanaproget - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

In vitro studies of Flurogestone Acetate on granulosa cells

An In-Depth Technical Guide to In Vitro Studies of Flurogestone Acetate on Granulosa Cells

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the in vitro effects of this compound (FGA) on granulosa cells. While direct in vitro studies on FGA's impact on these cells are limited in publicly available literature, this document synthesizes established principles of progestin activity, granulosa cell biology, and state-of-the-art experimental protocols to empower rigorous scientific inquiry. We will extrapolate from the known actions of progesterone and other synthetic progestins to propose testable hypotheses and provide the methodologies to validate them.

Introduction: The Scientific Rationale

This compound, a potent synthetic progestin, is widely used in veterinary medicine for the synchronization of estrus in species like sheep and goats.[1] Its primary mechanism involves mimicking the action of endogenous progesterone to regulate the reproductive cycle. Granulosa cells are the cornerstone of ovarian follicle development, playing critical roles in steroidogenesis, oocyte maturation, and follicular growth and atresia.[2][3] Understanding the direct impact of FGA on granulosa cell function is paramount for optimizing its use and elucidating its full physiological effects.

Progesterone and other progestins are known to exert significant control over granulosa cell fate, including the regulation of proliferation and apoptosis.[4] These effects are often mediated through non-classical, membrane-associated progesterone receptors, such as Progesterone Receptor Membrane Component 1 (PGRMC1), as granulosa cells in developing follicles typically do not express the classical nuclear progesterone receptor.[5][6][7] Therefore, it is hypothesized that FGA, as a synthetic progestin, directly modulates granulosa cell steroidogenesis, proliferation, and apoptosis through similar signaling pathways.

This guide will provide the foundational knowledge and detailed protocols to investigate these hypotheses systematically.

Hypothesized Molecular Mechanisms of this compound in Granulosa Cells

Based on the known actions of progesterone and other synthetic progestins, we can postulate the following signaling cascades for FGA in granulosa cells.

Regulation of Steroidogenesis

Progestins can influence the steroidogenic output of granulosa cells. While these cells are the primary producers of estrogens via aromatization of androgens, they also synthesize progesterone, particularly during the luteal phase.[8] Synthetic progestins have been shown to inhibit FSH-stimulated estrogen production and the induction of LH receptors, suggesting a modulatory role in follicular maturation.[9] FGA may act to fine-tune the steroidogenic pathway, potentially impacting the expression of key enzymes like aromatase and StAR (Steroidogenic Acute Regulatory Protein).

Modulation of Apoptosis and Cell Proliferation

A critical balance between proliferation and apoptosis of granulosa cells dictates follicular fate—either continued growth and ovulation or atresia.[10][11] Progesterone is a known survival factor for granulosa cells, protecting them from apoptosis.[4] This anti-apoptotic effect is often mediated through the activation of signaling pathways like Protein Kinase G (PKG).[4] Conversely, the influence on proliferation can be context-dependent.[12][13][14]

A study involving in vivo administration of FGA in ewes, followed by ex vivo analysis of granulosa cells, demonstrated alterations in the expression of apoptosis-related genes. Specifically, there were changes in the BCL2 to BAX ratio, suggesting an influence on the intrinsic apoptotic pathway.[15][16][17]

The following diagram illustrates the hypothesized signaling pathways through which FGA may exert its effects on granulosa cell survival and function.

Caption: Hypothesized signaling cascade of FGA in granulosa cells.

Experimental Protocols for In Vitro Assessment of this compound

The following protocols provide a robust framework for the systematic investigation of FGA's effects on granulosa cells.

Granulosa Cell Isolation and Primary Culture

Rationale: The use of primary granulosa cells provides a physiologically relevant model. The choice of species (e.g., porcine, bovine, murine) will depend on the research question and available resources. The following is a generalized protocol that can be adapted.[18][19][20]

Step-by-Step Methodology:

-

Ovary Collection: Obtain ovaries from abattoirs (porcine, bovine) or euthanized animals (murine) in a sterile collection medium (e.g., PBS with antibiotics) on ice.

-

Follicle Aspiration: Using a sterile syringe with an 18-22 gauge needle, aspirate the follicular fluid from antral follicles (3-6 mm in diameter) into a sterile conical tube.

-

Cell Separation:

-

Centrifuge the follicular fluid at 800 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in culture medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum, L-glutamine, and penicillin/streptomycin).[2]

-

For removal of red blood cells, a density gradient centrifugation step using Ficoll-Paque or Percoll can be incorporated.[18]

-

-

Cell Seeding:

-

Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion.

-

Seed the cells in culture plates at a desired density (e.g., 1 x 10^5 viable cells/cm²).

-

-

Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to attach and form a monolayer (typically 24-48 hours) before initiating treatments.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. The cultivation of human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Progesterone as a regulator of granulosa cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-canonical Progesterone Signaling in Granulosa Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Progesterone receptor membrane component 1 and its role in ovarian follicle growth [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Steroidogenesis by cultured granulosa cells aspirated from human follicles using pregnenolone and androgens as precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progestins inhibit FSH-induced functional LH receptors in cultured rat granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Granulosa Cell Apoptosis in the Ovarian Follicle—A Changing View - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Protegrin-1 Regulates Porcine Granulosa Cell Proliferation via the EGFR-ERK1/2/p38 Signaling Pathway in vitro [frontiersin.org]

- 13. Granulosa cell proliferation is inhibited by PGE2 in the primate ovulatory follicle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ovarian granulosa cell survival and proliferation requires the gonad-selective TFIID subunit TAF4b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glycerol Supplementation During Oestrus Synchronisation With Fluorogestone Acetate Affects Follicular Proliferation, Maturation and Apoptosis of Granulosa Cells in Pelibuey Ewes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glycerol Supplementation During Oestrus Synchronisation With Fluorogestone Acetate Affects Follicular Proliferation, Maturation and Apoptosis of Granulosa Cells in Pelibuey Ewes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a novel protocol for isolation and purification of human granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile and Safety of Flurogestone Acetate

Introduction

Flurogestone Acetate (FGA), also known as Cronolone, is a synthetic, fluorinated steroid progestin primarily utilized in veterinary medicine.[1][2] Its principal application is the synchronization of estrus in sheep and goats, administered via an intravaginal sponge.[1][2] As a potent progestational hormone, its mechanism of action involves interaction with progesterone receptors, mimicking the effects of natural progesterone.[3] This guide provides a comprehensive overview of the toxicological profile and safety data for this compound, synthesized from available non-clinical studies and regulatory assessments. The information herein is intended for researchers, scientists, and drug development professionals to support risk assessment and inform safe handling practices.

Pharmacokinetics and Metabolism: A General Overview

Detailed pharmacokinetic studies of this compound in laboratory animal models used for toxicological evaluation (rats and rabbits) are not extensively available in the public domain.[2] However, studies in the target species, sheep and goats, following intravaginal administration, show that plasma concentrations reach a plateau within hours and are maintained until the removal of the delivery device.[1]

An in vitro study using ovine hepatocytes demonstrated that this compound is metabolized into several, primarily hydroxylated, products.[1][2] This metabolic pathway is consistent with the normal breakdown process for progestagens, suggesting that the resulting metabolites are likely to possess less hormonal activity than the parent compound.[1][2] For other synthetic progestins, such as medroxyprogesterone acetate, studies in rats have shown that oral administration can lead to non-linear pharmacokinetics, potentially due to self-induced metabolism. The metabolism of progestins in rats and rabbits generally involves reduction and hydroxylation, followed by conjugation, primarily with glucuronic acid.[3]

Non-Clinical Toxicity Assessment

The toxicological evaluation of this compound has been conducted through a series of studies designed to assess its potential adverse effects following repeated exposure, its impact on reproduction and development, and its genotoxic potential.

Acute Toxicity

Formal single-dose acute toxicity studies for this compound have not been reported.[1][2] The focus of the toxicological assessment has been on repeated-dose and reproductive endpoints, which are more relevant to its intended use pattern.

Repeated-Dose Toxicity

A 90-day sub-chronic oral toxicity study was conducted in rats to evaluate the effects of repeated exposure to this compound.

Key Findings from the 90-Day Oral Toxicity Study in Rats: [1][2]

| Parameter | Details |

| Species | Rat |

| Route of Administration | Oral (in diet) |

| Dose Levels | 0.2, 1.0, and 5.0 mg/kg body weight/day |

| Duration | 90 days |

| Observed Effects | At higher doses: decreased body weight gain, decreased adrenal weight, and histological changes in the adrenals. |

| No-Observed-Effect Level (NOEL) | 0.2 mg/kg bw/day |

The results indicate that at higher concentrations, this compound can impact weight gain and adrenal gland morphology, consistent with its steroidal structure and potential for glucocorticoid-like effects.[2]

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development have been extensively investigated, with the rabbit identified as the most sensitive species.[1][2]

This study was designed to assess the effects on parental animals and their offspring.

Summary of the One-Generation Reproductive Toxicity Study in Rabbits: [1][2]

| Parameter | Details |

| Species | Rabbit |

| Route of Administration | Oral (gavage) |

| Dose Levels | 0 (vehicle), 0.001, 0.003, 0.010, or 0.045 mg/kg bw/day |

| Parental Toxicity NOEL | 0.003 mg/kg bw/day (based on effects on the adrenals and liver) |

| Reproductive Toxicity NOEL | 0.003 mg/kg bw/day (based on reduced fertility) |

| Embryotoxicity NOEL | 0.003 mg/kg bw/day (based on intrauterine mortality) |

| Pup Toxicity NOEL | 0.010 mg/kg bw/day (based on perinatal mortality) |

Studies were conducted in both rats and rabbits to evaluate the potential for this compound to cause birth defects.

Summary of Teratogenicity Study in Rats: [1][2]

| Parameter | Details |

| Species | Rat |

| Route of Administration | Oral |

| Dose Levels | 0 (vehicle), 0.1, 1.0, or 10.0 mg/kg bw/day |

| Gestation Days of Dosing | 7 through 16 |

| Maternal Toxicity NOEL | 0.1 mg/kg bw/day (based on reduced bodyweight gain and decreased spleen weights) |

| Embryotoxicity/Teratogenicity | No signs of embryotoxicity or teratogenicity were observed. |

Summary of Teratogenicity Study in Rabbits: [1][2]

| Parameter | Details |

| Species | Rabbit |

| Route of Administration | Oral |

| Dose Levels | 0 (vehicle), 0.010, 0.040, or 0.160 mg/kg bw/day |

| Gestation Days of Dosing | 7 through 19 |

| Maternal Toxicity NOEL | 0.010 mg/kg bw/day (based on body weight changes) |

| Embryotoxicity/Foetotoxicity NOEL | 0.040 mg/kg bw/day (based on post-implantation loss, retarded growth, and delayed ossification of the skull) |

Based on these studies, this compound is not considered to be teratogenic in rats and rabbits.[1][2]

Genotoxicity

A standard battery of in vitro genotoxicity tests was conducted to assess the potential of this compound to induce gene mutations and chromosomal damage.

Summary of In Vitro Genotoxicity Studies: [1][2]

| Assay | Test System | Result |

| Gene Mutation | Bacteria (Salmonella typhimurium) | Negative |

| Gene Mutation | Mouse Lymphoma Cells | Negative |

| Chromosomal Aberrations | Human Lymphocytes | Negative |

Carcinogenicity

Carcinogenicity studies have not been performed for this compound.[1][2] This decision is scientifically justified by the fact that the compound is non-genotoxic. The potential tumorigenic effects of progestagens are generally considered to be related to epigenetic mechanisms that are secondary to their primary progestational effects, rather than direct interaction with DNA.[1][2]

Safety Pharmacology

Specific safety pharmacology studies for this compound, which typically investigate effects on the cardiovascular, respiratory, and central nervous systems, are not publicly available. However, the broader class of synthetic progestins has been evaluated for such effects.

-

Cardiovascular System: The cardiovascular effects of synthetic progestins are complex and can vary depending on their specific chemical structure and androgenic activity.[1] Some synthetic progestins have been associated with changes in lipid profiles and effects on blood vessels, while natural progesterone and certain derivatives appear to have a more neutral or even beneficial cardiovascular profile.[4][5]

-

Respiratory System: Some synthetic progestins have been shown to have a stimulatory effect on respiration, leading to an increase in minute ventilation and a reduction in arterial CO2 tension.[6][7]

-

Central Nervous System (CNS): Progestins can exert various effects on the CNS by interacting with progesterone receptors and modulating neurotransmitter systems, such as the GABAergic and serotonergic systems.[8][[“]] These interactions can influence mood and cognitive functions.[8][[“]][10]

Human Safety and Occupational Exposure

This compound is not approved for use in human medicine.[1] Therefore, human safety data from clinical trials is not available. The primary route of potential human exposure is occupational, during the manufacture or administration of the veterinary product.

Safety Data Sheets (SDS) for formulations containing this compound classify it as suspected of causing cancer (H351) and as a substance that may damage fertility or the unborn child (H360).[11] It may also cause damage to organs through prolonged or repeated exposure.[12]

For occupational settings, an internal Time-Weighted Average (TWA) Occupational Exposure Limit (OEL) of 0.2 µg/m³ has been established for flugestone 17-acetate. A corresponding wipe limit of 2 µ g/100 cm² is also in place to monitor surface contamination.[13] Due to these hazards, stringent handling precautions are required, including the use of containment technologies (e.g., glove boxes), process enclosures, and appropriate personal protective equipment (PPE) to minimize exposure.[12][13]

Acceptable Daily Intake (ADI)

Based on the comprehensive toxicological data, with a focus on the most sensitive endpoints observed in the most sensitive species (rabbit), an overall No-Observed-Effect Level (NOEL) was established.

-

Overall NOEL: 0.003 mg/kg body weight/day[1]

Using a safety factor of 100 applied to this overall NOEL, an Acceptable Daily Intake (ADI) for humans has been established.

-

ADI: 0.03 µg/kg body weight, which equates to 1.8 µg for a 60 kg person.[1]

Experimental Protocols and Methodologies

The following sections provide detailed, representative protocols for the key toxicological studies conducted on this compound, based on current OECD guidelines.

Diagram of the Overall Toxicological Assessment Workflow

Caption: Generalized workflow for the toxicological evaluation of this compound.

Protocol 1: 90-Day Repeated Dose Oral Toxicity Study (Based on OECD TG 408)

-

Test System: Sprague-Dawley rats, approximately 6 weeks old at the start of the study.

-

Group Allocation: Animals are randomly assigned to a control group and at least three test groups (e.g., 0.2, 1.0, and 5.0 mg/kg bw/day). Each group consists of 10 males and 10 females.

-

Administration of Test Substance: this compound is incorporated into the diet and administered continuously for 90 days.

-

Clinical Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations are performed weekly.

-

Body Weight and Food Consumption: Body weight and food consumption are recorded weekly.

-

Ophthalmology and Hematology: Ophthalmoscopic examinations are conducted before the study and at termination. Blood samples are collected at termination for hematology and clinical chemistry analysis.

-

Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and organ weights are recorded. Tissues from all animals in the control and high-dose groups are examined microscopically. Target organs (e.g., adrenals) from all dose groups are also examined.

-

Data Analysis: Statistical analysis is performed to compare dose groups to the control group to identify any treatment-related effects. The highest dose level at which no adverse effects are observed is determined as the NOEL.

Protocol 2: One-Generation Reproduction Toxicity Study (Based on OECD TG 415)

-

Test System: New Zealand White rabbits, sexually mature.

-

Group Allocation: Animals are randomly assigned to a control group and at least three test groups (e.g., 0.001, 0.003, 0.010, 0.045 mg/kg bw/day). Each group contains a sufficient number of animals to yield approximately 20 pregnant females.

-

Dosing Period (P Generation): Males are dosed for at least one full spermatogenic cycle before mating. Females are dosed for at least two full estrous cycles before mating. Dosing continues for both sexes during the mating period. Females continue to be dosed throughout gestation and lactation.

-

Mating: A 1:1 mating ratio is used. Mating success is confirmed (e.g., by presence of sperm in vaginal smear).

-

Observations (P Generation): Daily clinical observations, weekly body weight and food consumption.

-

Parturition and Lactation: Dams are allowed to litter naturally. Litter size, number of live/dead pups, and pup weights are recorded.

-

Observations (F1 Generation): Pups are observed daily for clinical signs. Body weights are recorded at regular intervals.

-